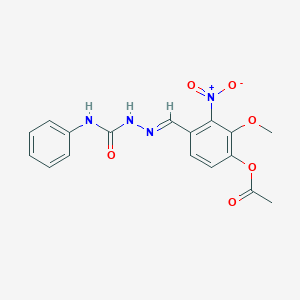![molecular formula C16H24N6O B11539325 N,N'-dicyclohexyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B11539325.png)
N,N'-dicyclohexyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-dicyclohexyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a complex organic compound featuring a unique oxadiazolo-pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dicyclohexyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine typically involves the reaction of 3,4-diaminofurazan with cyclohexyl isocyanate under controlled conditions. The reaction is carried out in an anhydrous solvent such as dichloromethane, with the temperature maintained at around 0-5°C to prevent side reactions. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling are also crucial to minimize environmental impact and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N,N’-dicyclohexyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products
Oxidation: Oxadiazole derivatives.
Reduction: Amino derivatives.
Substitution: N-alkylated oxadiazolo-pyrazine compounds.
Scientific Research Applications
Chemistry
In chemistry, N,N’-dicyclohexyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is used as a building block for synthesizing more complex molecules.
Biology and Medicine
This compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its derivatives have been studied for their activity against various diseases, including cancer and infectious diseases. The compound’s ability to interact with biological macromolecules makes it a valuable tool in drug discovery .
Industry
In the industrial sector, N,N’-dicyclohexyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology .
Mechanism of Action
The mechanism by which N,N’-dicyclohexyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine exerts its effects involves interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s oxadiazole ring can participate in hydrogen bonding and π-π interactions, facilitating its binding to biological targets .
Comparison with Similar Compounds
Similar Compounds
- N,N’-dicyclohexyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione
- N,N’-dicyclohexyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine hydrochloride
Uniqueness
Compared to similar compounds, N,N’-dicyclohexyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its cyclohexyl groups enhance its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
Molecular Formula |
C16H24N6O |
|---|---|
Molecular Weight |
316.40 g/mol |
IUPAC Name |
5-N,6-N-dicyclohexyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C16H24N6O/c1-3-7-11(8-4-1)17-13-14(18-12-9-5-2-6-10-12)20-16-15(19-13)21-23-22-16/h11-12H,1-10H2,(H,17,19,21)(H,18,20,22) |
InChI Key |
HAAIAOJOWJOCAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC3=NON=C3N=C2NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methylphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11539246.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B11539259.png)
![N-(2-{(2E)-2-[1-(biphenyl-4-yl)propylidene]hydrazinyl}-2-oxoethyl)furan-2-carboxamide (non-preferred name)](/img/structure/B11539267.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11539273.png)
![S-{2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl} benzenecarbothioate](/img/structure/B11539281.png)
![2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)valinate](/img/structure/B11539292.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539296.png)
![2-[4-(benzyloxy)phenyl]-3-(3,4-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11539303.png)
![4-{[2,6-Bis(4-nitrophenyl)-1,3,5,7-tetraoxo-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindol-4-yl]carbonyl}benzoic acid](/img/structure/B11539311.png)
![2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11539312.png)
![4-[(2Z)-2-(2,6-dichlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11539313.png)

![N-[2-(2,5-Dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11539332.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide](/img/structure/B11539341.png)
